molecular formula C18H15NO4 B4936904 2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid CAS No. 148930-27-2

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid

Cat. No.: B4936904
CAS No.: 148930-27-2
M. Wt: 309.3 g/mol
InChI Key: CPQWYQYYKHMQNJ-UHFFFAOYSA-N
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Description

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid is a complex organic compound with a unique structure that includes a pyrrole ring, phenyl groups, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach involves the use of acyl (bromo)acetylenes and propargylamine, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings and the pyrrole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid involves its interaction with various molecular targets and pathways. It may inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it has been studied for its aldose reductase inhibitory activity, which is relevant in the context of diabetic complications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dihydro-1,2-diphenyl-4-hydroxy-5-oxo-1H-pyrrole-3-acetic acid is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(4-hydroxy-5-oxo-1,2-diphenyl-2H-pyrrol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-15(21)11-14-16(12-7-3-1-4-8-12)19(18(23)17(14)22)13-9-5-2-6-10-13/h1-10,16,22H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQWYQYYKHMQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC=C3)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80933509
Record name (4-Hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148930-27-2
Record name 1H-Pyrrole-3-acetic acid, 2,5-dihydro-1,2-diphenyl-4-hydroxy-5-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148930272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Hydroxy-5-oxo-1,2-diphenyl-2,5-dihydro-1H-pyrrol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80933509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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